molecular formula C18H20N4O3 B12729368 (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline CAS No. 155271-16-2

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline

Cat. No.: B12729368
CAS No.: 155271-16-2
M. Wt: 340.4 g/mol
InChI Key: YRUNUVOGMHQOPX-VQHVLOKHSA-N
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Description

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s unique structure, which includes a styryl group attached to the theophylline core, may impart distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline typically involves the following steps:

    Starting Materials: Theophylline and 4-methoxy-2,3-dimethylbenzaldehyde.

    Reaction: A condensation reaction between theophylline and 4-methoxy-2,3-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in respiratory diseases, neurodegenerative disorders, and as a stimulant.

    Industry: May be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.

    Caffeine: Another xanthine derivative with stimulant effects.

    Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.

Uniqueness

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is unique due to the presence of the styryl group, which may impart distinct pharmacological properties compared to other xanthine derivatives. This structural modification could influence its binding affinity to receptors and enzymes, as well as its overall biological activity.

Properties

CAS No.

155271-16-2

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+

InChI Key

YRUNUVOGMHQOPX-VQHVLOKHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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